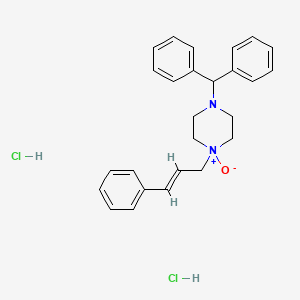
Cinnarizine N4-Oxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnarizine N4-Oxide Dihydrochloride is a derivative of cinnarizine, a well-known antihistamine and calcium channel blocker. This compound is primarily used in the treatment of vestibular disorders such as vertigo, tinnitus, and motion sickness. It is also known for its vasorelaxant properties, which can enhance blood flow, particularly in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine N4-Oxide Dihydrochloride involves the oxidation of cinnarizine. The process typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N4-oxide group. The reaction is carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnarizine N4-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced back to cinnarizine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: this compound.
Reduction: Cinnarizine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cinnarizine N4-Oxide Dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Cinnarizine N4-Oxide Dihydrochloride exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the contraction of vascular smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, it binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnarizine: The parent compound, primarily used for similar therapeutic purposes.
Flunarizine: Another calcium channel blocker with similar applications but different pharmacokinetic properties.
Betahistine: Used for treating vertigo and Meniere’s disease, but works through a different mechanism involving histamine receptors.
Uniqueness
Cinnarizine N4-Oxide Dihydrochloride is unique due to its N4-oxide group, which enhances its pharmacological profile by providing additional binding sites and potentially improving its efficacy and safety profile compared to its parent compound .
Propriétés
Formule moléculaire |
C26H30Cl2N2O |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
4-benzhydryl-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium;dihydrochloride |
InChI |
InChI=1S/C26H28N2O.2ClH/c29-28(20-10-13-23-11-4-1-5-12-23)21-18-27(19-22-28)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;; |
Clé InChI |
COXUXJDOVRLMEU-JFXLULTRSA-N |
SMILES isomérique |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C/C=C/C4=CC=CC=C4)[O-].Cl.Cl |
SMILES canonique |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


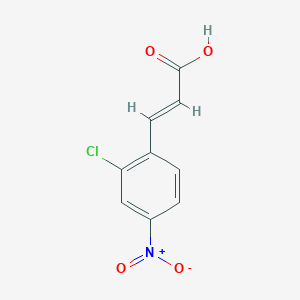
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
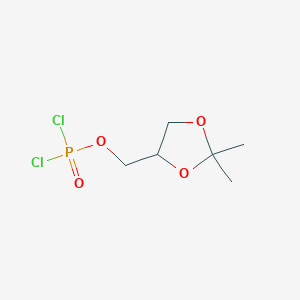

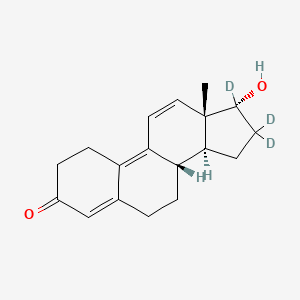
![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
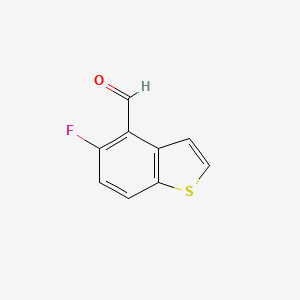
![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
